N-allyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-allyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a thiophene ring and a pyrimidine ring. The structure is further modified by a piperidine-3-carboxamide group substituted with an allyl chain at the nitrogen atom. This compound is hypothesized to exhibit bioactivity relevant to kinase inhibition or cytotoxicity, given the structural resemblance to known pharmacophores in anticancer and anti-inflammatory agents .
Properties
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-prop-2-enylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-2-10-22-19(26)15-9-6-11-25(12-15)21-23-17-16(14-7-4-3-5-8-14)13-28-18(17)20(27)24-21/h2-5,7-8,13,15H,1,6,9-12H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRFNAAXXBXIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on available research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps that typically include the formation of thieno[3,2-d]pyrimidine structures. The general synthetic route can be summarized as follows:
- Formation of Thieno[3,2-d]pyrimidine : Starting from appropriate allyl alcohols and 4-iodobenzoate, aldehydes are generated and subsequently cyclized with chlorformamidine.
- Coupling Reaction : The thieno derivatives are then coupled with diethyl-L-glutamate to yield the target compound.
- Purification : The final product is purified through hydrolysis and acid workup processes.
Antitumor Activity
N-allyl derivatives of thieno[3,2-d]pyrimidines have demonstrated notable antitumor activity. Research indicates that compounds within this class exhibit selective inhibition of tumor cell lines expressing folate receptors (FRs). For instance:
- Inhibition Studies : Compounds synthesized showed IC50 values ranging from 4.7 to 334 nM against human tumor cells (KB and IGROV1) that express FRs, indicating potent growth inhibition .
The mechanism underlying the biological activity of N-allyl derivatives is primarily attributed to their ability to inhibit specific enzymes involved in nucleotide synthesis:
- Dual Inhibition : The active compounds inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and potentially AICA ribonucleotide formyltransferase (AICARFTase). This dual inhibitory mechanism is unique compared to other known antifolates .
- Cellular Uptake : The compounds demonstrate enhanced cellular uptake through FRs compared to other transporters like the reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT), which contributes to their effectiveness in targeting cancer cells .
Pharmacological Profile
The pharmacological profile of N-allyl derivatives also includes:
Comparative Analysis
| Compound Type | Biological Activity | Mechanism |
|---|---|---|
| N-Allyl Thieno[3,2-d]pyrimidines | Antitumor (IC50 4.7 - 334 nM) | Inhibition of GARFTase and AICARFTase |
| Related Piperidine Derivatives | Antibacterial | Enzyme inhibition (AChE, Urease) |
Case Studies
Research has highlighted various case studies focusing on the biological efficacy of thieno derivatives:
- Study on Tumor Cell Lines : A study demonstrated that specific thieno derivatives exhibited significant cytotoxic effects on FR-expressing tumor cells compared to non-expressing cells .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that these compounds could serve as effective inhibitors for enzymes crucial in nucleotide metabolism, thus providing a therapeutic avenue for cancer treatment .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Scaffolds
The thieno[3,2-d]pyrimidinone core distinguishes this compound from other 4-oxo-1,4-dihydro derivatives. Key analogs include:
- 1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (compound 10-25 in ): Features a quinoline core instead of thieno-pyrimidine.
Substituent Analysis
- Allyl vs.
- Adamantyl vs. Phenyl Groups : The adamantyl group in compound 67 introduces steric bulk and rigidity, which could enhance receptor binding specificity but limit membrane permeability .
Pharmacological and Cytotoxicity Profiles
While direct data for the target compound are unavailable, insights can be inferred from related compounds:
- Cytotoxicity Assay Relevance : The sulforhodamine B (SRB) assay described in is a standard method for evaluating cytotoxicity in drug discovery. Compounds with IC50 values <10 µM in this assay are typically prioritized for further study .
- Quinoline derivatives often show broad-spectrum cytotoxicity but suffer from toxicity issues due to non-selective binding .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-allyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the thienopyrimidine core, followed by piperidine ring functionalization and allyl group introduction. Key steps include:
Core Formation : Condensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions to form the thienopyrimidine scaffold .
Piperidine Coupling : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the piperidine moiety .
Allylation : Reaction with allyl halides or allylboronic acids in the presence of palladium catalysts to introduce the allyl group .
- Optimization : Temperature (80–120°C), solvent polarity (DMSO or acetonitrile), and catalyst loading (e.g., 5–10 mol% Pd) are critical. Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are essential for verifying the structural integrity and purity of this compound?
- Methodological Answer :
Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms proton environments (e.g., allyl CH2 groups at δ 5.2–5.8 ppm) and piperidine ring conformation .
High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~450–500 Da) and detects impurities .
X-ray Crystallography : Resolves bond angles and dihedral angles in the thienopyrimidine core to confirm regiochemistry .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease inhibition) with IC50 determination.
Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .
- Controls : Include positive controls (e.g., staurosporine for kinases) and solvent-only blanks to exclude artifacts .
Advanced Research Questions
Q. How can computational reaction path search methods improve synthetic yield and selectivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., allylation vs. overalkylation) .
- Machine Learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts. For example, ML-driven optimization reduced reaction optimization time by 40% in similar thienopyrimidine syntheses .
- Feedback Loops : Integrate experimental data (e.g., failed conditions) into computational workflows to refine predictions .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous thienopyrimidine derivatives?
- Methodological Answer :
Structural Validation : Reconfirm compound identity via NMR and HRMS to rule out batch-to-batch variability .
Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and buffer compositions.
Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess if discrepancies arise from substituent effects (e.g., chloro vs. methoxy groups) or assay sensitivity .
Q. What strategies enhance the metabolic stability of piperidine-3-carboxamide derivatives in preclinical studies?
- Methodological Answer :
Linker Modification : Replace labile groups (e.g., esters) with stable bioisosteres (e.g., amides or heterocycles) .
Prodrug Design : Introduce enzymatically cleavable groups (e.g., phosphate esters) to improve bioavailability .
In Silico ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., allyl group oxidation) for targeted structural tweaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
